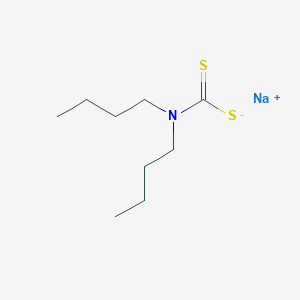

sodium;N,N-dibutylcarbamodithioate

Description

Contextualization within Dithiocarbamate (B8719985) Chemistry and Diverse Applications

Sodium N,N-dibutylcarbamodithioate belongs to the dithiocarbamate class of compounds, which are characterized by the functional group >N−C(=S)−S−. wikipedia.org Dithiocarbamates are organosulfur analogues of carbamates where both oxygen atoms have been replaced by sulfur. wikipedia.org They are typically synthesized through the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.govwikipedia.org For sodium N,N-dibutylcarbamodithioate, this involves the reaction of dibutylamine (B89481) with carbon disulfide in the presence of sodium hydroxide (B78521). asianpubs.orgasianpubs.org

A defining feature of dithiocarbamates is their exceptional ability to act as monoanionic, bidentate chelating ligands. wikipedia.orgacs.org The two sulfur atoms readily bind to a vast array of metal ions, forming stable metal-dithiocarbamate complexes. nih.govacs.org This strong chelating nature is the foundation for their widespread use across numerous fields:

Industrial Applications: Dithiocarbamates are extensively used as vulcanization accelerators in the rubber industry to speed up the cross-linking of polymer chains. wikipedia.orgontosight.aibiosynth.com They also serve as flotation agents in the mining industry to facilitate the separation of valuable minerals from their ores. nih.govresearchgate.net

Agriculture: Many dithiocarbamate derivatives are employed as potent fungicides and pesticides, protecting a wide range of crops. nih.govasianpubs.orgnih.gov

Materials Science: Metal-dithiocarbamate complexes are valuable single-source precursors for the synthesis of binary, ternary, and even quaternary metal sulfide (B99878) nanoparticles and thin films. acs.org The thermal decomposition of these complexes yields well-defined nanocrystalline materials. acs.org

Environmental Chemistry: The strong affinity of dithiocarbamates for heavy metals makes them effective agents for environmental remediation, particularly in the removal of toxic metal ions from wastewater. nih.govontosight.ai

Analytical Chemistry: Their ability to form colored complexes with metal ions is utilized in analytical methods for the determination of trace metals. ontosight.ai

Medical and Biological Research: The dithiocarbamate functional group is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. ontosight.ai Furthermore, iron-dithiocarbamate complexes are used in electron paramagnetic resonance (EPR) spectroscopy to study nitric oxide radicals in biological systems. wikipedia.org

Sodium N,N-dibutylcarbamodithioate, as a member of this family, embodies these characteristic applications, particularly in rubber vulcanization and as a chemical intermediate. ontosight.aichembk.com

Rationale for Comprehensive Research on Sodium N,N-Dibutylcarbamodithioate within Chemical Sciences

The continued and detailed scientific investigation of sodium N,N-dibutylcarbamodithioate is driven by several key factors rooted in its specific molecular structure and established utility. The presence of the two n-butyl groups attached to the nitrogen atom imparts specific physicochemical properties, such as increased lipophilicity and altered solubility profiles compared to simpler dialkyldithiocarbamates like the dimethyl or diethyl analogues.

The rationale for its comprehensive study can be summarized as follows:

Industrial Relevance and Optimization: Its primary role as a rapid accelerator in rubber vulcanization necessitates ongoing research. ontosight.aichembk.com Studies focus on understanding its mechanism of action, improving its efficiency in various polymer matrices, and exploring its performance in combination with other additives to enhance the properties of the final rubber products.

Versatility as a Synthetic Precursor: Research into sodium N,N-dibutylcarbamodithioate extends to its use as a versatile ligand in coordination and organometallic chemistry. The resulting metal complexes are subjects of intense study, particularly as single-source precursors for advanced materials. acs.org The thermochemical properties of these complexes, influenced by the butyl groups, are critical for controlling the composition and morphology of the resulting metal sulfide nanomaterials. acs.org

Advanced Applications in Chelation: The compound's function as a potent chelating agent is a major driver of research. ontosight.aiontosight.ai Investigations explore its selectivity and efficiency in binding specific metal ions. This is crucial for its application in hydrometallurgy for the extraction and separation of metals, and in environmental science for the targeted removal of heavy metal pollutants from industrial effluent. nih.govontosight.ai

Exploration of Biological Activity: While the broader class of dithiocarbamates is known for biological activity, the specific properties of the dibutyl derivative warrant dedicated investigation. ontosight.ai Research aims to understand how the lipophilic butyl chains affect its interaction with biological membranes and cellular targets, potentially leading to the discovery of novel antimicrobial or antifungal agents.

In essence, research on sodium N,N-dibutylcarbamodithioate is not merely academic; it is propelled by its practical importance and the potential to harness its unique properties for technological advancement in materials science, industrial chemistry, and environmental management.

Data Tables

Table 1: Chemical and Physical Properties of Sodium N,N-dibutylcarbamodithioate

| Property | Value | Source(s) |

| IUPAC Name | sodium;N,N-dibutylcarbamodithioate | nih.gov |

| CAS Number | 136-30-1 | nih.govhaz-map.com |

| Molecular Formula | C₉H₁₈NNaS₂ | biosynth.com |

| Molecular Weight | 227.36 g/mol | |

| Synonyms | Sodium dibutyldithiocarbamate, SDBC, Tepidone, Butyl namate | nih.govhaz-map.com |

| Appearance | Amber liquid (as aqueous solution) | haz-map.com |

| Density | 1.09 g/cm³ | biosynth.comchembk.com |

| SMILES | CCCCN(CCCC)C(=S)[S-].[Na+] | nih.gov |

| InChI Key | HUMLQUKVJARKRN-UHFFFAOYSA-M | nih.gov |

| Solubility | Soluble in water and polar organic solvents | wikipedia.orgontosight.ai |

Structure

2D Structure

Properties

IUPAC Name |

sodium;N,N-dibutylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NS2.Na/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMLQUKVJARKRN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NNaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Sodium N,n Dibutylcarbamodithioate

Established Synthetic Routes

The synthesis of sodium N,N-dibutylcarbamodithioate is a well-established process in organic chemistry, primarily utilized for applications in agriculture and the rubber industry. asianpubs.org The most common and direct method involves the reaction of a secondary amine with carbon disulfide in the presence of a base.

The primary and most widely documented method for synthesizing sodium N,N-dibutylcarbamodithioate involves a one-pot reaction between dibutylamine (B89481), carbon disulfide, and sodium hydroxide (B78521). asianpubs.orgnih.gov This reaction is typically carried out in a suitable solvent, such as methanol (B129727), at room temperature. asianpubs.org

The general reaction mechanism proceeds as follows:

The nucleophilic nitrogen atom of dibutylamine attacks the electrophilic carbon atom of carbon disulfide.

This initial addition forms a dithiocarbamic acid intermediate.

The sodium hydroxide then deprotonates the acidic proton of the dithiocarbamic acid, resulting in the formation of the sodium salt, sodium N,N-dibutylcarbamodithioate, which is stable and can be isolated.

A typical laboratory procedure involves dissolving sodium hydroxide in methanol, followed by the dropwise addition of dibutylamine. asianpubs.org Carbon disulfide is then added dropwise to the stirred mixture. asianpubs.org The reaction is generally stirred for a period to ensure completion before the product is isolated. asianpubs.org

Interactive Data Table: Reagents for Synthesis

| Reagent | Role | Molar Equivalent |

|---|---|---|

| Dibutylamine | Nucleophile/Amine Source | 1 |

| Carbon Disulfide | Electrophile/Sulfur Source | 1 |

| Sodium Hydroxide | Base | 1 |

| Methanol | Solvent | - |

The efficiency of the synthesis of sodium N,N-dibutylcarbamodithioate can be influenced by several factors, including reaction time, temperature, and the purity of reagents. The one-pot synthesis method is noted for its safety, high yield, and short reaction time. asianpubs.org

In a representative synthesis, the reaction mixture is stirred for one hour after the addition of carbon disulfide and then left overnight to ensure the completion of the reaction. asianpubs.org This procedure has been reported to yield the product in quantities around 80%. asianpubs.org The reaction is conducted at room temperature, which simplifies the process and reduces energy costs. asianpubs.org The use of pure methanol as a solvent is also a key parameter in achieving a good yield. asianpubs.org

Interactive Data Table: Optimized Reaction Parameters

| Parameter | Condition | Reported Yield |

|---|---|---|

| Temperature | Room Temperature | ~80% asianpubs.org |

| Reaction Time | 1 hour stirring, then left overnight | ~80% asianpubs.org |

| Solvent | Pure Methanol | ~80% asianpubs.org |

Following the synthesis, the crude sodium N,N-dibutylcarbamodithioate is typically purified to remove any unreacted starting materials and byproducts. A common method of purification involves the evaporation of the solvent under reduced pressure at a temperature below 45 °C. asianpubs.org The resulting product is a yellow solid. asianpubs.org

The purified compound is then characterized using various spectroscopic and analytical techniques to confirm its identity and purity. These methods include:

Melting Point (m.p.) determination: A characteristic physical property for a pure solid.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR is used to elucidate the structure and confirm the arrangement of protons in the molecule. asianpubs.org

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Interactive Data Table: Characterization Data for Sodium N,N-Dibutylcarbamodithioate

| Technique | Observed Data |

|---|---|

| Appearance | Yellow Solid asianpubs.org |

| Melting Point | 50 °C asianpubs.org |

| Molecular Weight | 227 g/mol asianpubs.org |

| IR (KBr, νmax, cm⁻¹) | 3100, 2850, 1464, 1367, 1250, 924, 543 asianpubs.org |

| ¹H NMR (300 MHz, CDCl₃, δ ppm) | 0.98 (m, 2x -CH₃), 1.26-1.58 (m, 2x -CH₂- near CH₃), 1.62-1.68 (m, 2x -CH₂-), 4.28 (s, 2x -CH₂- near N) asianpubs.org |

Chemical Reactivity and Derivatization Pathways

The dithiocarbamate (B8719985) functionality in sodium N,N-dibutylcarbamodithioate is rich in electrons and possesses two sulfur atoms that can act as donor sites, making it a versatile chelating ligand for metal ions. nih.gov Its reactivity is largely centered around these sulfur atoms.

The oxidation of dithiocarbamates can proceed through various pathways, often involving the sulfur atoms. While specific mechanistic studies on the oxidation of sodium N,N-dibutylcarbamodithioate are not extensively detailed in the provided context, general principles of dithiocarbamate oxidation can be considered. The oxidation of thioacids by reagents like butyltriphenylphosphonium dichromate has been shown to yield the corresponding disulfide as the product. researchgate.net This suggests that a likely oxidation product of N,N-dibutyldithiocarbamate would be the corresponding disulfide, known as thiuram disulfide.

The mechanism for such an oxidation could involve the formation of an intermediate where the oxidizing agent coordinates to one or both of the sulfur atoms, facilitating the formation of a sulfur-sulfur bond between two dithiocarbamate molecules and leading to the disulfide product.

Information regarding the specific reduction reactions of sodium N,N-dibutylcarbamodithioate is not prominently available in the search results. Generally, the dithiocarbamate group is relatively stable towards reduction under standard conditions. Reduction would likely target the carbon-sulfur double bond, but this is a high-energy process and would require potent reducing agents. The focus of dithiocarbamate chemistry is more commonly on its synthesis, complexation with metals, and oxidation reactions rather than its reduction.

Analysis of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. byjus.com In the context of sodium N,N-dibutylcarbamodithioate, the dithiocarbamate anion acts as a potent sulfur nucleophile. The reactivity of dithiocarbamate ions has been systematically studied to understand their behavior in these reactions.

The nucleophilicity of dithiocarbamates can be quantified and compared with other nucleophiles. Studies utilizing laser-flash photolytic techniques have been employed to measure the rates of reactions between dithiocarbamate ions and electrophiles like benzhydrylium ions (Ar₂CH⁺). uni-muenchen.de These investigations allow for the determination of nucleophile-specific parameters, N and sN, which characterize the reactivity of the nucleophile. uni-muenchen.de

Research has shown that dithiocarbamate anions are highly reactive nucleophiles. uni-muenchen.de For instance, their nucleophilicity is comparable to that of hexane-1-thiolate. uni-muenchen.de Although they are significantly weaker Brønsted bases than their oxygen analogues (carbamates), they are considerably more nucleophilic. uni-muenchen.de This highlights a common theme in nucleophilicity, where it does not always correlate directly with basicity, especially when comparing nucleophiles with different central atoms. uni-muenchen.de

The general scheme for a nucleophilic substitution reaction involving a dithiocarbamate anion can be illustrated as follows:

R-LG + [ (CH₃CH₂CH₂CH₂)₂NCS₂ ]⁻ → R-SCSN(CH₂CH₂CH₂CH₃)₂ + LG⁻

Where:

R-LG is the substrate with a leaving group (LG).

[ (CH₃CH₂CH₂CH₂)₂NCS₂ ]⁻ is the N,N-dibutyldithiocarbamate nucleophile.

R-SCSN(CH₂CH₂CH₂CH₃)₂ is the resulting S-substituted dithiocarbamate.

LG⁻ is the displaced leaving group.

The table below summarizes the key aspects of the nucleophilic character of dithiocarbamates in substitution reactions.

| Feature | Description | Reference |

| Nucleophilic Center | The reaction occurs through the sulfur atoms of the dithiocarbamate group. | wikipedia.org |

| Reactivity | Dithiocarbamates are potent nucleophiles, comparable in reactivity to thiolates. | uni-muenchen.de |

| Basicity vs. Nucleophilicity | They are weaker bases but stronger nucleophiles than their oxygen counterparts (carbamates). | uni-muenchen.de |

| Reaction Kinetics | The rates of these reactions can be measured and quantified using techniques like laser-flash photolysis to determine nucleophilicity parameters. | uni-muenchen.de |

Synthesis of S-Alkyl Dithiocarbamate Derivatives

The high nucleophilicity of the sodium N,N-dibutylcarbamodithioate anion is harnessed in the synthesis of various S-alkyl dithiocarbamate derivatives. These reactions typically involve the treatment of the sodium salt with a suitable alkylating agent, resulting in the formation of a new carbon-sulfur bond. A common and straightforward method for this synthesis is the reaction with alkyl halides. organic-chemistry.org

A general reaction for the synthesis of an S-alkyl dithiocarbamate is:

(CH₃CH₂CH₂CH₂)₂NCS₂Na + R-X → (CH₃CH₂CH₂CH₂)₂NC(S)SR + NaX

Where:

R-X represents an alkylating agent, such as an alkyl halide (e.g., phenacyl bromide). asianpubs.org

NaX is the sodium halide salt formed as a byproduct.

One specific example is the preparation of phenacyl-dibutyl-dithiocarbamate. asianpubs.org This is achieved by reacting dibutylamine with carbon disulfide in the presence of an alkylating agent like phenacyl bromide. asianpubs.org This one-pot synthesis approach is efficient for creating S-alkyl derivatives. organic-chemistry.org

Modern synthetic methodologies have expanded the scope of alkylating agents beyond simple alkyl halides. An environmentally benign approach involves a "hydrogen borrowing" reaction strategy, where alcohols are used as alkylating agents in the presence of a suitable catalyst. rsc.org This method offers a broad substrate scope and produces high yields of the desired S-benzyl or S-alkyl dithiocarbamates. rsc.org

Another innovative, transition-metal-free method involves a one-pot reaction of N-tosylhydrazones, carbon disulfide, and amines to generate S-alkyl dithiocarbamates in good to excellent yields. rsc.orgnih.gov This process can even start from carbonyl compounds, which generate the tosylhydrazones in situ. nih.gov

The following table provides examples of synthetic methods for S-alkyl dithiocarbamate derivatives.

| Method | Alkylating Agent/Precursor | Key Features | Reference |

| Classical Alkylation | Alkyl Halides (e.g., phenacyl bromide) | A direct and widely used method involving nucleophilic substitution. organic-chemistry.orgasianpubs.org | organic-chemistry.orgasianpubs.org |

| Hydrogen Borrowing Catalysis | Alcohols | Environmentally friendly, broad substrate scope, and high yields using an inexpensive starting material. | rsc.org |

| One-Pot Tosylhydrazone Reaction | N-Tosylhydrazones (from aldehydes/ketones) | Transition-metal-free, efficient, and can be performed as a simpler one-pot synthesis from carbonyl compounds. | rsc.orgnih.gov |

Coordination Chemistry of the N,n Dibutylcarbamodithioate Ligand

Fundamental Principles of Dithiocarbamate (B8719985) Ligand Chelation

Dithiocarbamate ligands, including N,N-dibutylcarbamodithioate, are organosulfur ligands that typically act as bidentate chelators, binding to metal centers through both sulfur atoms. sysrevpharm.orgwikipedia.org This forms a stable four-membered chelate ring. The chelating nature of dithiocarbamates is a primary reason for the high stability of their metal complexes. nih.gov

A key feature of the dithiocarbamate ligand is the delocalization of the nitrogen atom's lone pair of electrons across the N-C-S₂ framework. This is represented by three main resonance structures, with significant contribution from the thioureide form, which imparts a partial double bond character to the C-N bond and increases the electron density on the sulfur atoms. nih.govwikipedia.org This electronic flexibility allows dithiocarbamates to stabilize metals in various oxidation states. nih.gov While typically binding in a symmetrical bidentate fashion, dithiocarbamate ligands can also adopt other coordination modes, such as monodentate and anisobidentate, where one sulfur atom has a stronger interaction with the metal than the other. nih.govresearchgate.net

Complexation with Transition Metal Ions

The N,N-dibutylcarbamodithioate ligand readily forms complexes with numerous transition metal ions. The synthesis of these complexes often involves the reaction of a soluble salt of the ligand, such as sodium N,N-dibutylcarbamodithioate, with a metal salt in a suitable solvent. sysrevpharm.orgwikipedia.org

The synthesis of metal N,N-dibutylcarbamodithioate complexes is generally straightforward. A common method involves the metathesis reaction between sodium N,N-dibutylcarbamodithioate and a metal halide or nitrate (B79036) salt in a solvent like ethanol (B145695) or methanol (B129727). sysrevpharm.org The resulting metal complex often precipitates from the solution and can be purified by recrystallization.

For instance, complexes of the type [M(S₂CN(C₄H₉)₂)₂], where M is a divalent metal ion like Zn(II), Ni(II), Cd(II), or Cu(II), are prevalent. These complexes are typically homoleptic, meaning they contain only one type of ligand. nih.gov The general synthetic route for these complexes can be represented as:

M²⁺ + 2 [S₂CN(C₄H₉)₂]⁻ → [M(S₂CN(C₄H₉)₂)₂]

The structural characterization of these complexes reveals diverse geometries depending on the central metal ion. For example, Ni(II) complexes with dithiocarbamate ligands often adopt a square planar geometry. nasa.gov In contrast, Zn(II) and Cd(II) complexes typically exhibit a tetrahedral or distorted tetrahedral geometry. tandfonline.com Copper(II) dithiocarbamate complexes can also display a square planar geometry.

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

| Zinc(II) | [Zn(S₂CN(C₄H₉)₂)₂] | Tetrahedral | tandfonline.com |

| Nickel(II) | [Ni(S₂CN(C₄H₉)₂)₂] | Square Planar | nasa.gov |

| Cadmium(II) | [Cd(S₂CN(C₄H₉)₂)₂] | Tetrahedral | tandfonline.com |

| Copper(II) | [Cu(S₂CN(C₄H₉)₂)₂] | Square Planar | ijpsonline.com |

Spectroscopic and crystallographic techniques are indispensable for elucidating the coordination environment of metal dibutylcarbamodithioate complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the dithiocarbamate ligand. The position of the ν(C-N) stretching vibration, often referred to as the "thioureide band," provides insight into the C-N bond order. A higher frequency for this band in the complex compared to the free ligand suggests an increase in the C-N double bond character, which is indicative of bidentate coordination. researchgate.net This band typically appears in the range of 1470-1520 cm⁻¹. researchgate.net Another important band is the ν(C-S) stretching vibration, which usually appears in the region of 980-987 cm⁻¹. researchgate.net A single sharp band is characteristic of a symmetrically bonded bidentate ligand.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the d-d electronic transitions and charge transfer bands. Dithiocarbamate ligands themselves exhibit intense intraligand π-π* transitions in the UV region. researchgate.net Upon complexation, new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear, often in the visible region, which are responsible for the color of many of these complexes.

| Technique | Key Observables | Interpretation | Reference |

| IR Spectroscopy | ν(C-N) stretching frequency | Indicates C-N bond order and coordination mode | researchgate.net |

| IR Spectroscopy | ν(C-S) stretching frequency | A single band suggests bidentate coordination | researchgate.net |

| UV-Vis Spectroscopy | d-d transitions, Charge transfer bands | Provides information on electronic structure and color | researchgate.net |

| X-ray Crystallography | Bond lengths, bond angles, coordination geometry | Definitive structural determination | ru.nl |

Ligand field theory (LFT) is used to describe the electronic structure and properties of transition metal complexes. wikipedia.orgfiveable.me The dithiocarbamate ligand is considered a soft, strong-field ligand, capable of causing a significant splitting of the metal d-orbitals. wikipedia.org The magnitude of this splitting, denoted as Δ, influences the electronic configuration and magnetic properties of the complex.

For metals with d-electron counts of d⁴ through d⁷, the possibility of high-spin and low-spin configurations exists. With a strong-field ligand like dithiocarbamate, low-spin complexes are often favored, where electrons pair up in the lower energy d-orbitals before occupying the higher energy ones. fiveable.me For example, Au(III) dithiocarbamate complexes are typically diamagnetic, indicating a low-spin d⁸ configuration in a square-planar geometry. sysrevpharm.org The strong ligand field created by the dithiocarbamate ligand can also stabilize unusual oxidation states of the metal. nih.govwikipedia.org

Studies on Mixed-Ligand and Supramolecular Architectures Involving Dibutylcarbamodithioate Moieties

While homoleptic complexes of N,N-dibutylcarbamodithioate are common, there is growing interest in the synthesis of mixed-ligand complexes. These are complexes that contain the dibutylcarbamodithioate ligand along with one or more other types of ligands. nih.gov The introduction of a second ligand can modify the electronic and steric properties of the metal center, leading to new structures and reactivity. For instance, mixed-ligand complexes of dithiocarbamates with phosphine (B1218219) ligands have been synthesized and characterized. nih.gov

Furthermore, the N,N-dibutylcarbamodithioate ligand can participate in the formation of supramolecular architectures. These are large, well-organized assemblies of molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking. The long butyl chains on the ligand can influence the packing of the molecules in the solid state, leading to the formation of layered or other extended structures. The presence of other functional groups on the dithiocarbamate ligand, such as a pyridyl group, can also be used to direct the formation of specific supramolecular assemblies through additional coordination interactions. researchgate.net

Advanced Applications in Materials Science and Engineering

Role in Polymer Chemistry and Elastomer Technology

Sodium;N,N-dibutylcarbamodithioate plays a pivotal role as an accelerator in the vulcanization of both natural and synthetic rubbers and as a stabilizer in other polymeric systems. Its effectiveness stems from its chemical structure, which facilitates the formation of sulfur cross-links in elastomers and helps mitigate degradation pathways in other polymers.

Mechanistic Investigations of Vulcanization Acceleration in Natural and Synthetic Rubbers

The primary function of this compound in rubber technology is to accelerate the vulcanization process, a chemical reaction that converts raw rubber into a more durable material. Dithiocarbamates are classified as ultra-accelerators due to their high cure rates.

The mechanism of vulcanization acceleration by dithiocarbamates, in conjunction with activators like zinc oxide, is a complex process. It is generally understood to involve the formation of a zinc-dithiocarbamate complex as a key intermediate. This complex then reacts with sulfur to form a sulfurating agent. This agent is highly reactive and facilitates the transfer of sulfur atoms to the rubber polymer chains, creating mono-, di-, and polysulfidic cross-links. These cross-links transform the individual polymer chains into a robust, three-dimensional network, imparting the desirable properties of elasticity, strength, and durability to the rubber. The specific role of the dithiocarbamate (B8719985) is to lower the activation energy of the sulfur cross-linking reaction, thereby increasing the speed and efficiency of the vulcanization process.

Applications in Specific Polymer Systems, e.g., Synthetic Polyisoprene

This compound is utilized as a curing agent in a variety of synthetic rubbers, including synthetic polyisoprene. nih.gov Synthetic polyisoprene is a synthetic version of natural rubber and is used in a wide range of applications, from tires to medical devices. The use of accelerators like this compound is crucial for achieving the desired cure characteristics and physical properties in these materials.

In formulations of synthetic polyisoprene, the addition of this compound can significantly shorten the optimal curing time, which improves production efficiency. Research on polyisoprene rubber composites has shown that the vulcanization process is greatly influenced by the type of accelerator and filler used. For instance, in composites filled with opalized white tuff, the presence of an effective accelerator system leads to a faster cure rate and improved mechanical properties such as tensile strength and hardness. nih.gov

Table 1: Curing Characteristics of Synthetic Polyisoprene with Different Fillers This table is representative of the type of data found in studies on rubber composites and is for illustrative purposes.

| Filler Type | Filler Loading (phr) | Optimum Cure Time (t_c90, min) | Scorch Time (t_s2, min) |

| Opalized White Tuff | 50 | 10.5 | 3.2 |

| Precipitated Silica | 50 | 12.8 | 4.1 |

Stabilization Mechanisms in Polymeric Materials, e.g., Polyurethanes

Beyond its role in vulcanization, dithiocarbamates, including this compound, can function as stabilizers in other polymer systems like polyurethanes. Polyurethanes are susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation, which can lead to discoloration and loss of mechanical properties.

Heavy metal salts of dithiocarbamates have been shown to be effective in stabilizing polyurethane compositions against photodegradation. google.com The mechanism of stabilization involves the dithiocarbamate compound acting as a UV absorber, dissipating the harmful energy as heat before it can break the chemical bonds in the polymer backbone. Additionally, these compounds can act as radical scavengers, neutralizing the highly reactive free radicals that are formed during the initial stages of degradation, thereby preventing further deterioration of the polymer matrix.

Furthermore, certain dithiocarbamates have been investigated for their ability to act as smoke suppressants in polyurethane foams. For example, zinc dimethyl dithiocarbamate has been shown to reduce smoke production in rigid polyurethane foam by up to 62%. rsc.org The mechanism of smoke suppression is believed to involve the dithiocarbamate promoting char formation during combustion. A higher char yield means that less flammable volatile material is released, resulting in reduced smoke generation.

Precursor Chemistry for Inorganic Nanomaterial Synthesis

In the realm of nanotechnology, this compound serves as a valuable ligand for the formation of single-source precursors used in the synthesis of inorganic nanomaterials, particularly metal sulfides.

Controlled Synthesis of Metal Sulfide (B99878) Nanomaterials (e.g., CdS, CuS) via Thermolysis or Solvothermal Routes

The synthesis of metal sulfide nanoparticles such as Cadmium Sulfide (CdS) and Copper Sulfide (CuS) can be achieved through the use of metal-dithiocarbamate complexes as single-source precursors. These complexes are typically prepared by reacting a metal salt with a dithiocarbamate salt, such as this compound.

The resulting metal-dithiocarbamate complex contains both the metal and sulfur atoms required for the formation of the metal sulfide nanoparticle. This single-source precursor approach offers excellent control over the stoichiometry of the final product. The synthesis of the nanoparticles is then carried out via thermolysis or solvothermal methods. nih.gov In a typical thermolysis synthesis, the precursor complex is heated in a high-boiling point solvent, often in the presence of a capping agent like hexadecylamine (HDA), which controls the growth and prevents agglomeration of the nanoparticles. nih.gov The solvothermal route involves heating the precursor in a solvent within a sealed vessel (autoclave) at temperatures above the solvent's boiling point, allowing for precise control over the reaction conditions and the resulting nanoparticle morphology.

For instance, copper(II) dithiocarbamate complexes can be thermolysed to produce copper sulfide nanocrystals. nih.gov Similarly, cadmium dithiocarbamate complexes can be used to synthesize CdS nanoparticles. The choice of the dithiocarbamate ligand, the reaction temperature, and the duration of the synthesis can all influence the size, shape, and crystalline phase of the resulting metal sulfide nanoparticles.

Characterization of Nanomaterial Properties and Morphologies

Once synthesized, the metal sulfide nanoparticles are extensively characterized to determine their physical and chemical properties. A variety of analytical techniques are employed for this purpose.

X-ray Diffraction (XRD) is used to identify the crystalline structure and phase of the nanoparticles. For example, XRD patterns can confirm the formation of the hexagonal covellite phase of CuS. ufh.ac.za The average crystallite size can also be estimated from the broadening of the XRD peaks.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the morphology and size of the nanoparticles. nih.gov TEM can provide high-resolution images of individual nanoparticles, revealing their shape (e.g., spherical, rod-like) and size distribution. nih.gov SEM is used to examine the surface morphology of the nanoparticle assemblies.

Energy Dispersive X-ray Spectroscopy (EDS) is often coupled with SEM or TEM to determine the elemental composition of the synthesized materials, confirming the presence of the constituent elements (e.g., copper and sulfur in CuS nanoparticles). ufh.ac.za

UV-Visible Spectroscopy is used to study the optical properties of the nanoparticles. The absorption spectra of semiconductor nanoparticles like CdS and CuS often exhibit a blue shift compared to the bulk material, which is a quantum confinement effect arising from their small size.

Table 2: Characterization of Copper Sulfide (CuS) Nanocrystals Synthesized from a Dithiocarbamate Precursor This table presents typical characterization data for CuS nanocrystals.

| Characterization Technique | Observation |

| X-ray Diffraction (XRD) | Hexagonal covellite crystalline phase |

| Estimated Particle Size (XRD) | 15-25 nm |

| Transmission Electron Microscopy (TEM) | Varied shapes (e.g., spherical, hexagonal, triangular) with some agglomeration |

| Crystallite Size (TEM) | 3-100 nm |

| Energy Dispersive X-ray (EDX) | Confirmed presence of Copper and Sulfur |

| UV-Visible Spectroscopy | Absorption band edges are blue-shifted compared to bulk CuS |

Catalytic Activity of Derived Nanomaterials (e.g., Photocatalytic Dehydrogenation)

Nanomaterials synthesized using this compound and other dithiocarbamate precursors have demonstrated significant potential as catalysts in a variety of photocatalytic applications. While the predominant focus of research has been on the photocatalytic degradation of organic pollutants and water splitting for hydrogen production, there is emerging evidence of their activity in photocatalytic dehydrogenation reactions.

The use of dithiocarbamate complexes as single-source precursors allows for the synthesis of metal sulfide nanoparticles with controlled size, shape, and crystalline phase, which are crucial factors in determining their catalytic performance. These materials, particularly transition metal sulfides, are valued for their electronic and optical properties that enable them to absorb light and generate electron-hole pairs, driving various chemical transformations.

One area of investigation involves the use of molybdenum sulfide clusters supported by dithiocarbamate ligands for photocatalytic hydrogen evolution. While not a direct example of dehydrogenation of an organic substrate, this process relies on the catalytic generation of hydrogen, a key aspect of dehydrogenation. In one study, irradiation of a molybdenum-sulfur cluster complex with dithiocarbamate ligands in the presence of a photosensitizer and an electron donor led to the evolution of hydrogen gas. The process involves the transformation of the initial cluster into a catalytically active species that facilitates the production of hydrogen nih.govacs.org. The efficiency of this process was found to be dependent on the specific dithiocarbamate ligand used, with bulkier alkyl groups on the ligand leading to higher turnover numbers.

Another relevant study demonstrated the selective dehydrogenation of formic acid to produce hydrogen and carbon dioxide. This reaction was carried out using palladium nanoparticles supported on dithiocarbamate-functionalized SBA-15, a mesoporous silica material. The dithiocarbamate groups played a crucial role in anchoring and stabilizing the palladium nanoparticles, which are the active catalytic sites. This system showed high catalytic activity and stability, highlighting the potential of dithiocarbamate-functionalized materials in dehydrogenation reactions.

Furthermore, research into cadmium sulfide (CdS) nanoparticles, which can be synthesized from dithiocarbamate precursors, has shown their potential in various photocatalytic processes. While much of the research on CdS nanoparticles focuses on their use in the degradation of dyes and in biomedical applications, their fundamental photocatalytic properties are relevant to dehydrogenation reactions researchgate.netresearchgate.netmdpi.comnih.govnih.gov. For instance, the photocatalytic activity of CdS is being explored for hydrogen production from water, a process that involves the generation of hydrogen ions and electrons mdpi.comdntb.gov.ua.

The general mechanism for the photocatalytic activity of these metal sulfide nanomaterials involves the absorption of photons with energy greater than their bandgap, leading to the generation of electron-hole pairs. In the context of dehydrogenation, the photogenerated holes can act as powerful oxidizing agents, abstracting hydrogen atoms from an organic substrate, while the electrons can be used to generate hydrogen gas.

The table below summarizes key findings from studies on the photocatalytic applications of nanomaterials derived from or involving dithiocarbamate compounds, with a focus on activities related to dehydrogenation and hydrogen evolution.

| Catalyst System | Precursor/Functionalization | Substrate/Reaction | Key Findings |

| Molybdenum Sulfide Clusters | Molybdenum complexes with various dithiocarbamate ligands | Water | Photocatalytic H₂ evolution with a photosensitizer. Activity is dependent on the dithiocarbamate ligand structure. Maximum turnover of 300 in 3 hours was observed with the isobutyl-substituted dithiocarbamate ligand nih.govacs.org. |

| Palladium Nanoparticles on SBA-15 | Dithiocarbamate-functionalized SBA-15 | Formic Acid | Selective dehydrogenation to H₂ and CO₂. The dithiocarbamate groups stabilize the Pd nanoparticles, leading to high catalytic activity and recyclability. |

| Cadmium Sulfide (CdS) Nanoparticles | Cadmium dithiocarbamate complexes | Water (for H₂ evolution) | Efficient photocatalysts for hydrogen generation due to their ability to absorb visible light and the suitable potential of their conduction band for proton reduction researchgate.netresearchgate.netmdpi.comnih.gov. |

While direct and extensive research on the photocatalytic dehydrogenation capabilities of nanomaterials derived specifically from this compound is limited, the existing body of work on related dithiocarbamate-derived materials provides a strong foundation for future investigations in this area. The versatility of dithiocarbamates as precursors for a wide range of metal sulfide nanoparticles suggests a high potential for developing novel catalysts for dehydrogenation and other important chemical transformations.

Environmental Chemistry and Remediation Applications

Chelation and Precipitation of Heavy Metal Ions in Aqueous Systems

Sodium;N,N-dibutylcarbamodithioate and related dithiocarbamate (B8719985) compounds are highly effective chelating agents for the removal of heavy metal ions from aqueous solutions. nih.gov Chelation is a chemical process involving the formation of a stable, ring-like complex between a metal ion and a ligand (the chelating agent). nih.gov Dithiocarbamates, possessing sulfur donor atoms, exhibit a strong affinity for a wide range of heavy metals. This interaction leads to the formation of insoluble metal-dithiocarbamate complexes, which can then be readily separated from the water through precipitation and filtration. researchgate.net

This precipitation method is considered advantageous over traditional chemical reduction or hydroxide (B78521) precipitation methods, which can be less effective for complexed metals and may produce large volumes of toxic sludge. researchgate.neteeer.org The use of dithiocarbamate-based chelating agents can be applied at room temperature and can simultaneously react with various heavy metal ions. researchgate.netenpress-publisher.com

Assessment of Efficacy and Selectivity in Industrial Wastewater Treatment

The efficacy of dithiocarbamates in treating industrial wastewater, particularly from sectors like electroplating and metal finishing, has been a subject of considerable research. nih.govresearchgate.net These wastewaters often contain a complex mixture of heavy metals such as copper, nickel, zinc, and chromium. eeer.orgnih.gov

Studies have demonstrated the high removal efficiency of dithiocarbamate compounds. For instance, modified powdered activated carbon (PAC) with sodium diethyldithiocarbamate (B1195824) showed enhanced removal of chromium from alkaline solutions, which is significant as metal plating wastewater is often alkaline. eeer.org In another study, a novel dithiocarbamate surfactant derivative demonstrated high removal rates for manganese (97.99%), zinc (98.48%), and lead (99.91%) from wastewater. nih.gov

The selectivity of dithiocarbamate chelating agents for different metal ions is a critical factor in treatment process design. Research on potassium butyl dithiophosphate, a related compound, indicated an affinity order of Cu²⁺ > Pb²⁺ > Cd²⁺. nih.gov This selectivity allows for a one-step treatment process to meet discharge standards for multiple metals. nih.gov Similarly, studies with other dithiocarbamate ligands have shown a distinct selectivity order for metal ion removal, often with lead, copper, and silver showing the highest affinity. researchgate.net

Table 1: Heavy Metal Removal Efficacy using Dithiocarbamate-Based Agents

| Heavy Metal Ion | Dithiocarbamate Agent Used | Initial Concentration | Final Concentration/Removal Efficiency | pH | Source |

| Copper (Cu²⁺) | Sodium dimethyldithiocarbamate | 1-250 mg/L | Not specified, effective removal | Not specified | p2infohouse.org |

| Nickel (Ni²⁺) | Sodium diethyldithiocarbamate-modified PAC | Not specified | 81.7% removal (at 30 g/L adsorbent) | 7 | eeer.org |

| Zinc (Zn²⁺) | Sodium diethyldithiocarbamate-modified PAC | Not specified | 85.0% removal (at 30 g/L adsorbent) | 7 | eeer.org |

| Chromium (Cr) | Sodium diethyldithiocarbamate-modified PAC | Not specified | 96.9% removal (at 30 g/L adsorbent) | 7 | eeer.org |

| Manganese (Mn²⁺) | Dithiocarbamate surfactant derivative | Not specified | 97.99% removal | Not specified | nih.gov |

| Lead (Pb²⁺) | Dithiocarbamate surfactant derivative | Not specified | 99.91% removal | Not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

Mechanistic Studies of Metal Ion Removal and Complex Formation

The primary mechanism of heavy metal removal by this compound is chelation followed by precipitation. The dithiocarbamate functional group (-SCS⁻) acts as a bidentate ligand, meaning it can form two bonds with a central metal ion. researchgate.net This "chelating clamp" of sulfur atoms coordinates with the heavy metal ion through coordination bonds, forming a stable, uncharged, and often insoluble metal-dithiocarbamate complex. nih.govresearchgate.net

Environmental Fate and Transformation Pathways of Dithiocarbamate-Based Compounds (general studies)

The environmental fate of chemical compounds is a complex interplay of various physical, chemical, and biological processes. For dithiocarbamate-based compounds, understanding their persistence, mobility, and transformation in the environment is crucial for a comprehensive risk assessment. nih.gov

General studies on emerging organic pollutants indicate that their environmental pathways can include sorption to soil and sediment, which affects their bioavailability, and various degradation processes. researchgate.net Biodegradation, mediated by microorganisms like bacteria and fungi, is a key transformation pathway for many organic compounds. kfupm.edu.sa These biological processes can lead to the breakdown of the parent compound into various transformation products. researchgate.net

The specific environmental fate of this compound is not extensively detailed in publicly available literature. However, based on the behavior of other organic chemicals, it can be anticipated that its persistence will be influenced by factors such as soil type, microbial activity, temperature, and the presence of other substances. kfupm.edu.sa The transformation of such compounds can result in metabolites that may have different toxicological profiles than the parent compound. researchgate.net Therefore, a complete environmental assessment would require not only tracking the parent compound but also identifying and evaluating its degradation products. nih.govresearchgate.net Predictive models based on chemical structure can offer initial insights into a compound's likely biodegradability and toxicity in the environment. nih.gov

Theoretical and Computational Studies

Quantum Chemical Investigations of Electronic Structure and Bonding in Sodium N,N-Dibutylcarbamodithioate and its Metal Complexes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of sodium N,N-dibutylcarbamodithioate and its coordination compounds.

The N,N-dibutylcarbamodithioate anion, [S₂CN(C₄H₉)₂]⁻, features a delocalized π-electron system across the S₂C-N moiety. This delocalization is a key factor in its coordination chemistry. In the sodium salt, the bonding is primarily ionic between the sodium cation (Na⁺) and the dithiocarbamate (B8719985) anion.

When the dithiocarbamate ligand coordinates to a metal center, the bonding is typically covalent, involving the donation of electron density from the sulfur atoms to the metal ion. researchgate.netnih.gov DFT studies on various metal dithiocarbamate complexes reveal that the geometry, electronic properties, and stability of these complexes are highly dependent on the metal ion. researchgate.net For instance, the coordination geometry can range from tetrahedral for ions like Zn(II) to octahedral for ions like Co(II), Cu(II), and Mn(II). researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and donor-acceptor interactions within a molecule. nih.govresearchgate.net In metal N,N-dibutylcarbamodithioate complexes, NBO analysis can quantify the donation of electron density from the lone pairs of the sulfur atoms to the vacant orbitals of the metal center. This analysis provides a detailed picture of the covalent character of the metal-sulfur bonds. nih.gov

The table below summarizes typical computed parameters for a dithiocarbamate ligand, which are expected to be similar for the N,N-dibutyl derivative.

| Parameter | Description | Typical Value/Observation |

| C-N Bond Order | Indicates the degree of double bond character due to resonance. | Intermediate between a single and double bond. |

| C-S Bond Lengths | The two C-S bonds are typically near-equal in length, indicating delocalization. | ~1.7 Å |

| S-C-S Bond Angle | Reflects the geometry around the central carbon atom. | ~110-120° |

| Mulliken/NPA Charges | Distribution of electron density on the atoms of the dithiocarbamate ligand. | Negative charges are concentrated on the sulfur atoms. |

Furthermore, the electronic spectra of these complexes, often calculated using Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands.

Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior

An MD simulation of sodium N,N-dibutylcarbamodithioate in an aqueous solution would involve placing the ions and a large number of water molecules in a simulation box. The interactions between all particles would be described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each particle can be tracked, providing a detailed view of the system's dynamics.

Key insights that could be gained from such simulations include:

Solvation Structure: The arrangement of water molecules around the sodium cation and the N,N-dibutylcarbamodithioate anion can be determined. This includes the calculation of radial distribution functions (RDFs), which describe the probability of finding a water molecule at a certain distance from the ions. nih.gov

Ion Pairing: The simulations could reveal the extent of ion pairing between Na⁺ and the dithiocarbamate anion in solution. The potential of mean force (PMF) can be calculated to determine the free energy profile of bringing the two ions together.

Hydrophobic Interactions: The two butyl chains of the dithiocarbamate anion are hydrophobic. MD simulations can illustrate how these groups influence the surrounding water structure and their tendency to aggregate in aqueous environments. scispace.com

Transport Properties: Properties such as the diffusion coefficients of the ions can be calculated from their mean square displacement over time, providing information on their mobility in solution.

The following table outlines the typical components and outputs of a hypothetical MD simulation of aqueous sodium N,N-dibutylcarbamodithioate.

| Component | Description |

| System Setup | Sodium ions, N,N-dibutylcarbamodithioate anions, and water molecules in a periodic box. |

| Force Field | A combination of a water model (e.g., TIP3P, SPC/E) and parameters for the ions. |

| Simulation Parameters | Temperature, pressure, simulation time (typically nanoseconds to microseconds). |

| Analysis | Radial Distribution Functions (g(r)), Mean Square Displacement (MSD), Hydrogen Bonding Analysis. |

Prediction of Reactivity and Stability Profiles using Computational Methods

Computational methods are valuable for predicting the reactivity and stability of chemical compounds. For sodium N,N-dibutylcarbamodithioate, these methods can provide insights into its thermal stability and its role as a precursor in materials synthesis.

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For the N,N-dibutylcarbamodithioate anion, the HOMO is typically located on the sulfur atoms, making them the primary sites for electrophilic attack. The energy gap between the HOMO and LUMO can be related to the chemical stability of the molecule.

Reaction Pathway Calculations: Computational methods can be used to map out the potential energy surface for chemical reactions. For example, the thermal decomposition of metal N,N-dibutylcarbamodithioate complexes to form metal sulfide (B99878) nanoparticles is a process that can be studied computationally. acs.org By identifying the transition states and intermediates, the mechanism of decomposition can be elucidated, and the activation energies can be calculated. This information is critical for designing synthetic routes to nanomaterials with controlled size and morphology. acs.org

The stability of metal dithiocarbamate complexes can be evaluated by calculating their binding energies. nih.gov DFT calculations have shown that the stability of these complexes often follows trends related to the properties of the metal ion, such as its ionic radius and charge. researchgate.netnih.gov

The table below presents a summary of how computational methods can be used to predict the reactivity and stability of sodium N,N-dibutylcarbamodithioate and its derivatives.

| Computational Method | Predicted Property | Relevance |

| DFT (FMO Analysis) | HOMO-LUMO gap, location of frontier orbitals. | Predicts sites of reactivity and kinetic stability. |

| Transition State Theory | Activation energies for decomposition pathways. | Understanding the mechanism of formation of metal sulfides. |

| DFT (Binding Energy Calculations) | Strength of metal-ligand bonds in complexes. nih.gov | Predicts the thermodynamic stability of metal complexes. |

Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of sodium N,N-dibutylcarbamodithioate. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry each provide unique insights into the compound's chemical makeup.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy of dithiocarbamates reveals electronic transitions within the molecule. Dithiocarbamate (B8719985) ligands generally exhibit intense absorption bands in the UV region, which are attributed to π → π* and n → π* transitions within the N-C=S and S-C=S chromophores. researchgate.net For instance, the UV spectrum of cobalt diethyl dithiocarbamate shows a maximum absorbance at 321 nm, while the nickel complex has a maximum at 290 nm. researchgate.net These findings suggest that sodium N,N-dibutylcarbamodithioate would also display characteristic absorption maxima in the UV range, which can be utilized for both qualitative identification and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of sodium N,N-dibutylcarbamodithioate. In ¹H NMR, the protons of the two butyl groups would give rise to distinct signals, with chemical shifts and splitting patterns corresponding to their positions relative to the nitrogen atom. For example, in the structurally similar sodium diethyldithiocarbamate (B1195824), the methylene (B1212753) protons appear at approximately 4.03 ppm and the methyl protons at 1.23 ppm. chemicalbook.com In ¹³C NMR spectroscopy, each unique carbon atom in the butyl chains and the dithiocarbamate group would produce a separate resonance, providing a carbon map of the molecule. The signal for the NCS₂ carbon is particularly diagnostic and is expected to appear significantly downfield. nih.gov

Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering clues to its structure. For sodium N,N-dibutylcarbamodithioate, the expected monoisotopic mass is approximately 227.0778 g/mol . nih.gov Studies on related sodium N-alkyl and N,N-dialkyl dithiocarbamates have shown that these compounds typically yield molecular ions upon electron impact, and their fragmentation patterns can be systematically analyzed to confirm the structure.

| Spectroscopic Technique | Expected Observations for Sodium N,N-dibutylcarbamodithioate |

| FTIR | C-N stretch (thioureide): ~1450-1550 cm⁻¹C=S stretch: ~950-1050 cm⁻¹C-H stretch (butyl): <3000 cm⁻¹ |

| UV-Vis | Intense absorptions in the UV region due to π → π* and n → π* transitions. |

| ¹H NMR | Signals corresponding to the different protons of the butyl groups. |

| ¹³C NMR | Resonances for each unique carbon in the butyl chains and the NCS₂ group. |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight (~227 g/mol ). |

Chromatographic Separations for Quantitative and Qualitative Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are essential for separating sodium N,N-dibutylcarbamodithioate from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the analysis of dithiocarbamates. Reversed-phase HPLC with UV or electrochemical detection is a common approach. acs.org For the analysis of sodium N,N-dibutylcarbamodithioate, a C18 column would likely be employed with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, possibly with a buffer to control pH. The retention time of the compound under specific conditions would serve as a qualitative identifier, while the peak area would be used for quantification. researchgate.net In some cases, pre-column derivatization may be used to enhance detection sensitivity. researchgate.net

Gas Chromatography (GC): Direct analysis of the sodium salt by GC is challenging due to its low volatility. Therefore, analysis often involves a derivatization step. A common method is acid hydrolysis of the dithiocarbamate to form carbon disulfide (CS₂), which is then analyzed by headspace GC or by extracting the CS₂ into a suitable solvent. encyclopedia.pub Another approach involves the esterification of the dithiocarbamate to form a more volatile derivative that can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov For instance, a method for determining N,N-dialkyl dithiocarbamates involves extraction with ethanol (B145695) and subsequent esterification with 1-iodopropane. nih.gov

| Chromatographic Technique | General Approach for Sodium N,N-dibutylcarbamodithioate |

| HPLC | Reversed-phase separation on a C18 column with a methanol/water or acetonitrile/water mobile phase. Detection via UV or electrochemical detector. |

| GC | Typically requires derivatization. Common methods include acid hydrolysis to CS₂ followed by headspace GC, or esterification to a more volatile derivative for GC-MS analysis. |

Electrochemical Methods for Redox Behavior Studies

Electrochemical methods are employed to investigate the redox properties of sodium N,N-dibutylcarbamodithioate and for its sensitive detection. The dithiocarbamate moiety is electrochemically active, making techniques like cyclic voltammetry and amperometry suitable for its analysis.

Emerging Research Directions and Future Outlook

Development of Novel Functional Materials Incorporating N,N-Dibutylcarbamodithioate Moieties

The ability of the N,N-dibutylcarbamodithioate ligand to chelate with a wide array of metal ions is a cornerstone of its emerging applications in materials science. This property is being leveraged to create sophisticated functional materials with tailored optical, electronic, and catalytic properties.

One significant area of research is the development of novel functionalized esters and multimetallic complexes. By reacting sodium;N,N-dibutylcarbamodithioate with various organic halides, researchers can introduce new functional groups into the molecule, thereby tuning its properties. For instance, the synthesis of esters of N,N-dietyldithiocarbamic acid has been achieved through alkylation with compounds like allyl-2-chloroacetate and allyl-3-chloropropionate. researchgate.netnih.gov These modified dithiocarbamates can then be used to form complexes with various metals, leading to materials with potential applications in catalysis and sensing.

Furthermore, the incorporation of N,N-dibutylcarbamodithioate moieties into nanoparticles represents a promising frontier. Dithiocarbamates can act as highly effective capping agents or ligands for the surface functionalization of nanoparticles, enhancing their stability and imparting specific functionalities. For example, unsymmetrical dithiocarbamate (B8719985) ligands with allyl and propargyl groups have been synthesized and used to create homoleptic and monodithiocarbamate complexes of metals such as nickel, palladium, and gold. nih.gov These functionalized nanoparticles have potential applications in diverse fields, including biomedical imaging and drug delivery. nih.gov The robust nature of the dithiocarbamate bond to metal surfaces makes these materials particularly durable.

The development of polymers incorporating the N,N-dibutylcarbamodithioate unit is another active area of research. These polymers can exhibit unique properties, such as high thermal stability and the ability to bind metal ions, making them suitable for applications in areas like water treatment and as precursors for carbon-carbon composite materials. nih.gov

Table 1: Examples of Novel Functional Materials Incorporating Dithiocarbamate Moieties

| Material Type | Description | Potential Applications |

| Functionalized Esters | Esters of N,N-diethyldithiocarbamic acid synthesized by alkylation. researchgate.netnih.gov | Catalysis, Enzyme Inhibition researchgate.netnih.gov |

| Multimetallic Complexes | Complexes formed with various metals like Ni, Pd, Au using functionalized dithiocarbamate ligands. nih.gov | Catalysis, Sensing, Electronics |

| Functionalized Nanoparticles | Nanoparticles capped with dithiocarbamate ligands to enhance stability and functionality. nih.govnih.gov | Biomedical Imaging, Drug Delivery, Catalysis nih.gov |

| Dithiocarbamate-containing Polymers | Polymers synthesized with dithiocarbamate units in their structure. nih.gov | Water Treatment, High-Performance Materials nih.gov |

Sustainable Synthesis and Green Chemistry Innovations for Production and Application

The traditional synthesis of this compound involves the reaction of dibutylamine (B89481) with carbon disulfide in the presence of sodium hydroxide (B78521). nih.gov While effective, this method utilizes the volatile and toxic reagent carbon disulfide, prompting research into more environmentally friendly synthetic routes.

Green chemistry principles are increasingly being applied to the production of dithiocarbamates. One promising approach is the use of alternative, greener reaction media. Research has demonstrated the efficient synthesis of dithiocarbamate derivatives in deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG). rsc.org These methods often proceed quickly and in high yields without the need for conventional organic solvents, and the reaction media can be recovered and recycled. rsc.org

Solvent-free synthesis is another key area of innovation. One-pot reactions of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions have been shown to be a highly atom-economical process for producing S-alkyl dithiocarbamates. organic-chemistry.orgorganic-chemistry.org Furthermore, visible-light-induced, catalyst-free multicomponent reactions are being explored for the synthesis of S-aryl dithiocarbamates, minimizing chemical waste and avoiding the use of metal catalysts. organic-chemistry.org

The development of catalytic methods also contributes to the sustainability of dithiocarbamate synthesis. Copper-catalyzed three-component coupling reactions of boronic acids, amines, and carbon disulfide offer a mild and efficient route to a wide range of functionalized dithiocarbamates. organic-chemistry.org These catalytic systems often exhibit high functional group tolerance and utilize readily available starting materials.

Table 2: Comparison of Synthesis Methods for Dithiocarbamates

| Synthesis Method | Description | Advantages |

| Traditional Method | Reaction of a secondary amine with carbon disulfide in the presence of a base. nih.gov | Well-established, high yield. |

| Deep Eutectic Solvents (DES) / Polyethylene Glycol (PEG) | Use of recyclable and environmentally benign reaction media. rsc.org | Green, fast reaction times, recyclable solvents. rsc.org |

| Solvent-Free Synthesis | One-pot reaction of components without a solvent. organic-chemistry.orgorganic-chemistry.org | High atom economy, reduced waste. organic-chemistry.orgorganic-chemistry.org |

| Visible-Light Induced Synthesis | Catalyst-free multicomponent reaction under visible light. organic-chemistry.org | Energy-efficient, avoids metal catalysts. organic-chemistry.org |

| Copper-Catalyzed Synthesis | Three-component coupling reaction using a copper catalyst. organic-chemistry.org | Mild conditions, broad substrate scope. organic-chemistry.org |

Interdisciplinary Research Exploring New Potentials of N,N-Dibutylcarbamodithioate as a Core Chemical Component

The unique properties of the N,N-dibutylcarbamodithioate moiety are fostering a growing body of interdisciplinary research, where its role extends beyond a simple ligand to a core component in the design of complex functional systems.

In the realm of biomedical science, dithiocarbamate-functionalized nanoparticles are being investigated for therapeutic and diagnostic applications. For example, the ability of dithiocarbamates to form stable complexes with metals is being explored in the context of drug delivery systems and as contrast agents for medical imaging. nih.gov The functionalization of nanoparticles with dithiocarbamate-based ligands can improve their biocompatibility and targeting capabilities. nih.gov

In the field of sensor technology, the strong affinity of the dithiocarbamate group for various metal ions is being harnessed to develop sensitive and selective chemical sensors. The binding of a target metal ion to a dithiocarbamate-functionalized material can induce a measurable change in an optical or electrochemical signal, allowing for the detection of trace amounts of metal pollutants in the environment.

The interface between materials science and catalysis is another fertile ground for interdisciplinary research. Dithiocarbamate complexes of transition metals are being studied as catalysts for a variety of organic transformations. The electronic and steric properties of the N,N-dibutyl groups can be systematically varied to fine-tune the catalytic activity and selectivity of the metal center.

Furthermore, the self-assembly of dithiocarbamate-containing molecules on surfaces is a topic of interest in nanoscience. The ability of dithiocarbamates to form well-ordered monolayers on metal substrates, such as gold, opens up possibilities for the fabrication of molecular electronic devices and functional surfaces with tailored properties. nih.gov

This interdisciplinary approach, which combines principles from chemistry, biology, physics, and engineering, is crucial for unlocking the full potential of this compound and its derivatives as core components in the next generation of advanced materials and technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.